1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate

Organometallic chemistry Ligand design NHC steric/electronic parameters

1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate (CAS 840541-23-3), commonly abbreviated as IMes·HCl hydrate or [IMesH][Cl]·H₂O, is the monohydrate form of the imidazolium chloride precursor to the widely used N-heterocyclic carbene (NHC) ligand IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). It belongs to the 1,3-diarylimidazolium chloride family alongside IPr·HCl (aryl = 2,6-diisopropylphenyl), IXy·HCl (aryl = 2,6-dimethylphenyl), and their saturated-backbone counterparts SIMes·HCl and SIPr·HCl.

Molecular Formula C21H29ClN2O
Molecular Weight 360.9 g/mol
CAS No. 840541-23-3
Cat. No. B12547530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate
CAS840541-23-3
Molecular FormulaC21H29ClN2O
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.O.[Cl-]
InChIInChI=1S/C21H26N2.ClH.H2O/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,13H2,1-6H3;1H;1H2
InChIKeyYXTGIALAEMTPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium Chloride Hydrate (IMes·HCl Hydrate, CAS 840541-23-3): Procurement-Relevant Profile


1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate (CAS 840541-23-3), commonly abbreviated as IMes·HCl hydrate or [IMesH][Cl]·H₂O, is the monohydrate form of the imidazolium chloride precursor to the widely used N-heterocyclic carbene (NHC) ligand IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). It belongs to the 1,3-diarylimidazolium chloride family alongside IPr·HCl (aryl = 2,6-diisopropylphenyl), IXy·HCl (aryl = 2,6-dimethylphenyl), and their saturated-backbone counterparts SIMes·HCl and SIPr·HCl [1]. The compound serves as an air-stable, non-pyrophoric precursor that generates the active NHC ligand in situ upon deprotonation [2]. Its molecular formula is C₂₁H₂₉ClN₂O (MW 360.92), distinguishing it from the anhydrous form (CAS 141556-45-8, C₂₁H₂₅ClN₂, MW 340.89) by one stoichiometric water molecule per formula unit [3].

Why IMes·HCl Hydrate Cannot Be Casually Substituted: The Quantitative Case for Ligand-Specific Procurement


The NHC ligand precursor landscape features several structurally analogous imidazolium chlorides—IPr·HCl, SIPr·HCl, SIMes·HCl, and IXy·HCl—that are frequently treated as interchangeable by non-specialist procurement workflows. However, quantifiable differences in steric profile (%Vbur), electronic parameter (TEP), and the resulting catalytic selectivity make substitution a high-risk decision. IMes (derived from the title compound) has a percent buried volume (%Vbur) of approximately 37.9% versus 47.6% for IPr, while maintaining nearly identical electron-donating ability (TEP: IMes 2051 cm⁻¹ vs IPr 2052 cm⁻¹ by [Ir(NHC)(CO)₂Cl]) [1]. This steric distinction—approximately 10 percentage points difference in %Vbur—does not merely modulate rate; it can invert product selectivity, as demonstrated in iron-catalyzed alkyl–alkyl cross-coupling where IMes·HCl delivers 78% desired product versus only 23% for SIPr·HCl under identical conditions [2]. Furthermore, the hydrate form (CAS 840541-23-3) provides a defined stoichiometry that enables precise catalyst loading calculations, whereas the hygroscopic anhydrous form (CAS 141556-45-8) can introduce weighing uncertainty [3]. These quantitative gaps are not remedied by adjusting reaction parameters alone.

Quantitative Differentiation Evidence: Benchmarking 1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium Chloride Hydrate Against Closest Analogs


Steric-Electronic Parameterization: IMes Occupies a Unique Region of Ligand Space Distinct from IPr and SIMes

IMes possesses a percent buried volume (%Vbur) of 37.9% and a Tolman electronic parameter (TEP) of 2051 cm⁻¹ as determined from [Ir(NHC)(CO)₂Cl] complexes. In contrast, IPr has a significantly larger %Vbur of 47.6% (approximately 10 percentage points higher) while retaining near-identical electron-donating strength (TEP = 2052 cm⁻¹) [1]. This means IMes provides substantially less steric encumbrance around the metal center without altering electronic donation, a combination that is not replicated by any single comparator. SIMes, the saturated-backbone analogue, has a %Vbur of approximately 36–38% but its TEP and catalytic behavior differ due to backbone saturation effects [2]. An independent study using Ni(CO)₃(NHC) complexes reported IMes TEP = 2050.7 cm⁻¹ and %Vbur = 33.8%, while IPr gave TEP = 2051.5 cm⁻¹ and %Vbur = 36.9%, confirming the consistent steric-electronic differentiation between these ligands across measurement platforms [3].

Organometallic chemistry Ligand design NHC steric/electronic parameters

Iron-Catalyzed Alkyl–Alkyl Cross-Coupling: IMes·HCl Delivers 78% Desired Product Selectivity vs 23% for SIPr·HCl

In iron(II)-NHC catalyzed alkyl–alkyl cross-coupling of 1-iodo-3-phenylpropane with (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide, the identity of the NHC ligand precursor dramatically controls product distribution among three products (A = desired cross-coupled, B and C = side products). Using IMes·HCl, product A was obtained in 78% yield with only 15% B and 7% C. Under identical conditions (same pre-catalyst structure, temperature, solvent, and reaction time), SIPr·HCl gave only 23% of product A, with 56% of side product B and 21% of product C—a complete inversion of selectivity [1]. IPr·HCl and SIMes·HCl gave intermediate results (69% and 77% A, respectively), but neither replicated the IMes·HCl selectivity profile [1]. The addition of only two hydrogen atoms (saturated vs unsaturated backbone) was sufficient to cause this drastic selectivity change, demonstrating that both steric and backbone effects are non-trivial [2].

Iron catalysis Cross-coupling C(sp³)–C(sp³) bond formation

SABRE Hyperpolarization: IMes Remains the Benchmark Catalyst, Outperforming IPr and SIPr by ~20% in ¹³C Polarization

In the signal amplification by reversible exchange (SABRE) of [1-¹³C]pyruvate—a critical molecular probe for biomedical metabolic imaging—seven Ir-NHC catalysts were systematically tested. IMes remains the benchmark catalyst, delivering approximately 3% ¹³C polarization at 50% parahydrogen enrichment (extrapolated to approximately 10% at 100% parahydrogen). Structurally distinct alternatives IPr and SIPr achieved only approximately 2.5% polarization at 50% parahydrogen, representing a ~20% relative performance decrease [1]. This enables detection of natural abundance ¹³C signals in a single scan at 1.4 T with the IMes-based catalyst, a capability that is degraded with IPr/SIPr catalysts. DFT calculations indicated similar J-couplings across binding geometries, suggesting that polarization efficiency is governed by exchange dynamics rather than coupling strength, making the IMes-specific steric environment the key performance driver [2].

Parahydrogen hyperpolarization SABRE Biomedical imaging

Rh(I)-Catalyzed Nitrile Hydration: IMes-Based Catalyst Activates Faster Than IPr, with TOF up to 276 h⁻¹

A systematic study of [RhCl(cod)(NHC)] complexes (NHC = IMes, SIMes, IPr, SIPr) for benzonitrile hydration revealed that the evolution of the active catalytic species from precursor complexes in water/2-propanol mixed solvent is NHC-dependent. Complexes 1 (IMes) and 2 (SIMes) showed fast activation, while complex 4 (SIPr) was somewhat slower, and complex 3 (IPr) was significantly slower to generate the active species [1]. Under optimized conditions with NaOH, [RhCl(cod)(IMes)] achieved conversions of 93–>99% within 1–3 hours, and a turnover frequency of up to 276 h⁻¹ for benzonitrile hydration at reflux temperature in air [2]. The IMes-derived catalyst also proved effective at ambient temperature (25 °C), achieving 99% conversion in 24 hours at 2.5 mol% catalyst loading [3]. All four catalysts ultimately reached high conversions, but the IMes-based system reached productive rates faster, which is a practical advantage for time-sensitive synthetic workflows.

Nitrile hydration Amide synthesis Homogeneous catalysis

Hydrate Formulation: Defined Stoichiometry Enables Precise Catalyst Loading and Improved Purification vs Anhydrous Form

The hydrate form [IMesH][Cl]·H₂O (CAS 840541-23-3, C₂₁H₂₉ClN₂O, MW 360.92) differs from the anhydrous IMes·HCl (CAS 141556-45-8, C₂₁H₂₅ClN₂, MW 340.89) by exactly one water molecule (ΔMW = 18.02) [1]. This defined hydration state was crystallographically characterized by Cole and Junk, who demonstrated that the water molecule participates in a specific hydrogen-bonding network with the chloride counterion in the solid state [2]. Critically, the same study established that Soxhlet washing of [IMesH][Cl] yields purified material that gives improved yields of the free carbene IMes when deprotonated, and the hydrate can be obtained as a well-defined crystalline solvate [2]. The hydrate form offers a practical advantage for researchers weighing sub-stoichiometric catalyst quantities: the defined water content eliminates the mass uncertainty inherent to hygroscopic anhydrous batches, where adventitious moisture can lead to overestimation of the active NHC precursor by 5–8% (equivalent to the mass fraction of one water molecule: 18.02/340.89 ≈ 5.3%). By contrast, the Hintermann synthesis protocol for IMes·HCl produced the anhydrous salt in 69% isolated yield at multi-gram scale, and the crude product from Arduengo-type protocols often contains dark-brown impurities requiring tedious purification [3].

NHC precursor purification Formulation science Synthetic reliability

Procurement-Driven Application Scenarios Where 1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium Chloride Hydrate Provides Verifiable Advantage


Iron-Catalyzed sp³–sp³ Alkyl–Alkyl Cross-Coupling Requiring High Product Selectivity

In iron-catalyzed alkyl–alkyl cross-coupling reactions where product distribution is highly sensitive to NHC ligand identity, IMes·HCl hydrate provides 78% selectivity for the desired cross-coupled product—a 55-percentage-point advantage over SIPr·HCl (23%) and a 9-point advantage over IPr·HCl (69%) under identical conditions [1]. The defined hydrate stoichiometry ensures accurate catalyst loading at the low iron pre-catalyst concentrations typically employed (1–5 mol%), where a 5% weighing error from hygroscopic anhydrous material could alter the ligand-to-metal ratio and further compromise selectivity [2]. Procure this hydrate form when the synthetic target demands fidelity in C(sp³)–C(sp³) bond formation with minimal β-hydride elimination side products.

SABRE Hyperpolarization Catalyst Development for Metabolic Imaging Probes

For research groups developing SABRE-based hyperpolarization of [1-¹³C]pyruvate and related metabolic imaging agents, the Ir-IMes catalyst system remains the peer-recognized benchmark delivering the highest ¹³C polarization (~3% at 50% pH₂) [3]. Alternative NHC ligands IPr and SIPr deliver approximately 20% lower performance, which is consequential when polarization levels are already near the detection threshold [3]. The hydrate form's defined water content is particularly beneficial here, as SABRE catalyst preparation often involves precise stoichiometric control in small-scale reactions where adventitious moisture can alter activation kinetics [4]. Procure IMes·HCl hydrate as the reference standard when establishing new SABRE polarization protocols or benchmarking novel catalyst designs against the established state of the art.

Rhodium-Catalyzed Nitrile Hydration with Time-Sensitive Activation Requirements

In rhodium(I)-catalyzed nitrile hydration to primary amides, the [RhCl(cod)(IMes)] system activates faster than the corresponding IPr complex, reaching productive turnover frequencies up to 276 h⁻¹ and achieving >99% conversion within 1–3 hours under mild conditions (reflux, water/2-propanol, air atmosphere) [5]. This faster activation is advantageous for parallel synthesis workflows or flow chemistry applications where reaction residence time is fixed. Procure this compound when time-to-completion is a critical process parameter and catalyst induction period must be minimized.

Mechanochemical or Sustainable Synthesis of NHC-Metal Complexes

The ball-milling mechanochemical synthesis of IMes·HCl has been demonstrated as a more sustainable and efficient route compared to conventional solvent-based methods, producing the imidazolium salt in improved yields with drastically reduced environmental impact [6]. The hydrate form, which can be obtained directly from the Soxhlet purification protocol of Cole and Junk [2], integrates well into green chemistry workflows where precise stoichiometry and minimal solvent usage are valued. Procure the hydrate for laboratories adopting mechanochemical or solvent-minimized synthetic approaches to NHC-metal complex preparation.

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